(4-((Acetylthio)methyl)phenyl)boronic acid
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Overview
Description
(4-((Acetylthio)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an acetylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Acetylthio)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with thioacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the acetylthio group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((Acetylthio)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((Acetylthio)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((Acetylthio)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The acetylthio group can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the acetylthio group, making it less versatile in certain reactions.
4-Methylphenylboronic acid: Similar structure but lacks the acetylthio group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group instead of an acetylthio group.
Uniqueness
(4-((Acetylthio)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and acetylthio functional groups. This combination allows for enhanced reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H11BO3S |
---|---|
Molecular Weight |
210.06 g/mol |
IUPAC Name |
[4-(acetylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 |
InChI Key |
IUWOUKJDBMYDTB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=O)C)(O)O |
Origin of Product |
United States |
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